Product packaging for Tristearin-13C3(Cat. No.:CAS No. 287100-84-9)

Tristearin-13C3

Cat. No.: B1603631
CAS No.: 287100-84-9
M. Wt: 894.5 g/mol
InChI Key: DCXXMTOCNZCJGO-FIXLHGMNSA-N
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Description

Theoretical Foundations of Carbon-13 Stable Isotope Tracing in Biological Systems

The use of carbon-13 (¹³C) as a stable isotope tracer is particularly widespread in metabolic research. nih.gov The fundamental premise is that ¹³C-labeled molecules are chemically identical to their natural, more abundant ¹²C counterparts and are therefore treated indistinguishably by enzymes and transport systems within a biological system. nih.gov When a ¹³C-labeled substrate is introduced, it enters the metabolic network and its carbon atoms are incorporated into various downstream metabolites.

By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the ¹³C enrichment in different molecules. mdpi.com This data, often expressed as the ratio of the heavy isotope to the light isotope (¹³C/¹²C), reveals the flow of carbon through metabolic pathways. researchgate.net The analysis of the distribution of ¹³C atoms within a molecule, known as isotopomer analysis, can provide even more detailed information about the activity of specific enzymes and the relative contributions of different metabolic routes. mdpi.com

Significance of Glyceryl tri(stearate-1-13C) as a High-Precision Metabolic Tracer

Glyceryl tri(stearate-1-¹³C) is a triglyceride where the carbon atom at the carboxyl position (C-1) of each of the three stearic acid chains is replaced with a ¹³C isotope. sigmaaldrich.com This specific labeling makes it an exceptionally valuable tool for studying lipid metabolism. Stearic acid is a common saturated fatty acid, and by tracing its fate, researchers can gain insights into the digestion, absorption, transport, storage, and oxidation of dietary fats.

The strategic placement of the ¹³C label at the C-1 position is crucial. For instance, during the process of beta-oxidation, where fatty acids are broken down to produce energy, this labeled carbon is released as ¹³C-labeled acetyl-CoA. The subsequent entry of this labeled acetyl-CoA into the Krebs cycle can lead to the production of ¹³CO₂ which can be measured in expired air, providing a direct measure of fatty acid oxidation. This makes Glyceryl tri(stearate-1-¹³C) a powerful tool for assessing whole-body and tissue-specific fatty acid metabolism.

Integration of Labeled Triacylglycerols in Modern Lipidomics and Metabolomics

The fields of lipidomics and metabolomics, which aim to comprehensively analyze all lipids and metabolites in a biological sample, have been revolutionized by the integration of stable isotope tracing. nih.govsci-hub.se The use of labeled triacylglycerols like Glyceryl tri(stearate-1-¹³C) allows for dynamic studies of lipid metabolism that go beyond static measurements of lipid concentrations. frontiersin.org

By combining stable isotope tracing with advanced analytical platforms like liquid chromatography-mass spectrometry (LC-MS), researchers can track the incorporation of labeled fatty acids into various lipid classes, such as diacylglycerols, phospholipids (B1166683), and cholesteryl esters. acs.orglcms.cz This provides a detailed picture of the synthesis, remodeling, and turnover of different lipid species. Such approaches have been instrumental in understanding the metabolic reprogramming that occurs in diseases like cancer and metabolic syndrome. nih.govnih.gov The integration of data from metabolomics and lipidomics provides a more holistic view of cellular metabolism and its response to various physiological and pathological conditions. sci-hub.sefrontiersin.org

Detailed Research Findings

Recent studies have highlighted the utility of ¹³C-labeled triacylglycerols in elucidating complex metabolic processes. For example, research using ¹³C-labeled glucose has shown that in certain cell types, triacylglycerol synthesis occurs in distinct subcellular compartments, suggesting a more complex regulation of lipid storage than previously understood. nih.gov Other work has utilized stable isotope-labeled oleic acid to quantify plasma triglyceride synthesis in vivo, providing valuable insights into how this process differs in lean versus obese states. acs.org Furthermore, studies in microalgae have employed ¹³C-labeling to demonstrate that a significant portion of fatty acids for triacylglycerol synthesis under nutrient-deprived conditions are sourced from the breakdown of existing membrane lipids. nih.gov

The following table summarizes key properties of Glyceryl tri(stearate-1-¹³C):

PropertyValue
Synonyms Glyceryl tri(octadecanoate-1-¹³C), Tristearin-carboxyls-¹³C₃
Linear Formula [CH₃(CH₂)₁₆¹³CO₂CH₂]₂CHO₂¹³C(CH₂)₁₆CH₃
CAS Number 287100-84-9
Molecular Weight 894.46
Isotopic Purity 99 atom % ¹³C
Form Solid
Melting Point 72-75 °C

Table 1. Physicochemical properties of Glyceryl tri(stearate-1-¹³C). sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H110O6 B1603631 Tristearin-13C3 CAS No. 287100-84-9

Properties

IUPAC Name

2,3-di((113C)octadecanoyloxy)propyl (113C)octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i55+1,56+1,57+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXXMTOCNZCJGO-FIXLHGMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCCCCCCCCCCCC)O[13C](=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H110O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584042
Record name Propane-1,2,3-triyl tri(1-~13~C)octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

894.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287100-84-9
Record name Propane-1,2,3-triyl tri(1-~13~C)octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Isotopic Enrichment of Glyceryl Tri Stearate 1 13c

Regioselective ¹³C-Labeling Approaches for Triacylglycerol Synthesis

The synthesis of isotopically labeled triacylglycerols (TAGs) such as Glyceryl tri(stearate-1-¹³C) requires precise control over the placement of the isotopic label. Regioselective labeling strategies are employed to ensure that the ¹³C-labeled fatty acids are esterified to specific positions on the glycerol (B35011) backbone (sn-1, sn-2, or sn-3). mdpi.com This is critical because the metabolic fate of a fatty acid can differ based on its position within the TAG molecule. nih.gov

Two primary approaches to achieve regioselectivity in TAG synthesis are enzymatic methods and chemical synthesis.

Enzymatic Synthesis: Lipases are widely used for the synthesis of structured TAGs due to their regioselectivity. Many lipases exhibit a preference for the primary hydroxyl groups at the sn-1 and sn-3 positions of glycerol, leaving the sn-2 position intact during hydrolysis or esterification. nih.gov For synthesis, a common strategy involves the lipase-catalyzed esterification of glycerol with a ¹³C-labeled fatty acid. For a compound like Glyceryl tri(stearate-1-¹³C), where all three positions are esterified with the same fatty acid, a less regioselective or a non-specific lipase (B570770) can be used in a solvent-free medium to drive the reaction towards the complete esterification of glycerol with [1-¹³C]stearic acid. osti.gov

Chemical Synthesis: Traditional chemical synthesis offers a high degree of control but often involves multiple steps of protection and deprotection of the glycerol hydroxyl groups to achieve the desired regiochemistry. rug.nl For a symmetric TAG like tristearin (B179404), a more direct approach is the esterification of glycerol with an activated form of the labeled fatty acid, such as stearoyl chloride ([1-¹³C]stearoyl chloride), or with the fatty acid itself using a catalyst. chemicalbook.comchemicalbook.com While this direct method is straightforward for producing a homogenous TAG like Glyceryl tri(stearate-1-¹³C), more complex syntheses for mixed-acid TAGs require sophisticated strategies to differentiate the glycerol positions. rug.nl

The choice of method depends on the desired final product, required purity, and scalability. Enzymatic methods are often preferred for their mild reaction conditions and high selectivity, while chemical methods provide versatility. mdpi.comosti.gov

Precursor Design and Stereospecific Incorporation of ¹³C-Stearate into the Glycerol Backbone

The synthesis of Glyceryl tri(stearate-1-¹³C) is fundamentally dependent on the availability of high-purity, isotopically labeled precursors. The key precursor is stearic acid labeled with carbon-13 at the carboxyl carbon, denoted as [1-¹³C]stearic acid. This precursor is then chemically or enzymatically esterified to a glycerol backbone. osti.govchemicalbook.com

A common synthetic route is the direct esterification of glycerol with three equivalents of [1-¹³C]stearic acid, often facilitated by a catalyst in a solvent-free system or in a non-polar solvent. osti.govchemicalbook.com For instance, immobilized lipase from Candida antarctica (Novozym 435) has been shown to be highly efficient in catalyzing the esterification of ¹³C₃-glycerol and stearic acid, achieving high yields. osti.gov A similar approach can be used with unlabeled glycerol and [1-¹³C]stearic acid.

Stereospecificity, which refers to the three-dimensional arrangement of the fatty acids on the glycerol backbone, is an important consideration in lipid biochemistry. nih.gov While Glyceryl tristearate itself is achiral, the principles of stereospecific synthesis are crucial for creating more complex, chiral TAGs. rug.nl These methods often start with a chiral precursor like solketal, which has a protected sn-1 and sn-2 hydroxyl group, allowing for sequential and stereospecific introduction of different fatty acids. For Glyceryl tri(stearate-1-¹³C), where all three fatty acids are identical, the stereospecificity of the final molecule is not a factor, but ensuring the complete and efficient incorporation of the labeled precursor is paramount. rug.nl

Table 1: Comparison of Synthetic Approaches for Labeled Triacylglycerols

Method Precursors Typical Conditions Advantages Disadvantages
Enzymatic Esterification Glycerol, [1-¹³C]Stearic Acid Immobilized lipase (e.g., Novozym 435), solvent-free or organic solvent, 50-70°C High regioselectivity, mild conditions, high yield. osti.gov Enzyme cost, potential for slower reaction times.
Chemical Esterification Glycerol, [1-¹³C]Stearoyl Chloride Base catalyst (e.g., pyridine), organic solvent Fast reaction, high conversion. chemicalbook.com Use of potentially harsh reagents, may require protection/deprotection for complex TAGs.

| Direct Esterification | Glycerol, [1-¹³C]Stearic Acid | Acid catalyst, high temperature (e.g., 170-200°C) | Simple, low-cost catalyst. chemicalbook.com | Low selectivity, potential for side reactions at high temperatures. |

Methodologies for Assessing Isotopic Purity and Enrichment of Glyceryl tri(stearate-1-¹³C)

After synthesis, it is essential to verify the chemical structure, chemical purity, and, most importantly, the isotopic enrichment and positional purity of the ¹³C label. Several analytical techniques are employed for this comprehensive characterization. osti.govnih.gov

Mass Spectrometry (MS): Mass spectrometry is the primary tool for determining isotopic enrichment. When coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the analysis of the target molecule free from impurities. bioscientifica.compnas.org For Glyceryl tri(stearate-1-¹³C), the incorporation of three ¹³C atoms results in a mass increase of 3 atomic mass units compared to the unlabeled compound. sigmaaldrich.com MS analysis can quantify the relative abundance of the labeled molecule (M+3) versus the unlabeled molecule (M+0) and other isotopologues (M+1, M+2, etc.). google.com This data is used to calculate the isotopic enrichment, often expressed as Atom Percent Excess (APE) or Mole Percent Excess (MPE). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass, ¹³C-NMR spectroscopy is uniquely capable of confirming the precise location of the ¹³C labels within the molecule. researchgate.net The chemical environment of a carbon atom dictates its resonance frequency (chemical shift) in an NMR spectrum. The carbonyl carbons of fatty acids esterified at the sn-1,3 positions of a triglyceride have a different chemical shift from the carbonyl carbon at the sn-2 position. researchgate.netresearchgate.net For Glyceryl tri(stearate-1-¹³C), a strong signal enhancement at the specific chemical shifts corresponding to the stearate (B1226849) carbonyl carbons confirms that the labeling is in the correct position. uc.pt The absence of significant enhancement at other carbon positions confirms the positional purity.

Other Techniques:

Fourier Transform Infrared Spectroscopy (FT-IR): Used to confirm the presence of characteristic functional groups, such as the ester carbonyl (~1740 cm⁻¹) and C-H bonds, verifying the basic triglyceride structure. osti.gov

Differential Scanning Calorimetry (DSC): Employed to determine the chemical purity and melting point of the final product, which should be consistent with literature values for tristearin (m.p. ~72-75 °C). osti.govsigmaaldrich.com

Table 2: Analytical Methodologies for Characterization

Analytical Technique Parameter Measured Information Obtained Citation
LC-MS/GC-MS Mass-to-charge (m/z) ratio of molecular ions and fragments Confirms molecular weight, determines isotopic enrichment (e.g., APE, MPE), assesses chemical purity. bioscientifica.comnih.govnih.gov
¹³C-NMR Spectroscopy Chemical shifts and signal intensity of ¹³C nuclei Confirms the exact position of the ¹³C labels, verifies molecular structure, assesses positional purity. researchgate.netresearchgate.net
FT-IR Spectroscopy Infrared absorption frequencies Confirms the presence of key functional groups (e.g., ester linkage). osti.gov

Advanced Analytical Methodologies for Investigating Glyceryl Tri Stearate 1 13c Metabolism

Mass Spectrometry-Based Techniques for Metabolite Tracing

Mass spectrometry (MS) stands as a pivotal technology in metabolic research due to its high sensitivity and specificity in identifying and quantifying molecules. When coupled with isotopic labeling, it becomes a formidable tool for tracing the metabolic fate of compounds like Glyceryl tri(stearate-1-¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS) for Mass Isotopomer Distribution Analysis of Fatty Acid Methyl Esters (FAMEs) Derived from Glyceryl tri(stearate-1-¹³C)

GC-MS is a robust and widely used technique for the analysis of fatty acids. To make the fatty acids amenable to gas chromatography, they are first hydrolyzed from the glycerol (B35011) backbone of Glyceryl tri(stearate-1-¹³C) and then derivatized to form fatty acid methyl esters (FAMEs). This process is crucial for enabling their separation and subsequent analysis by the mass spectrometer.

The analysis of the resulting stearate (B1226849) methyl esters by GC-MS allows for the determination of the mass isotopomer distribution. This reveals how the ¹³C label is incorporated and distributed within the pool of stearate molecules. By monitoring the abundance of the M+1 isotopologue (containing one ¹³C atom) of the stearate methyl ester, researchers can quantify the amount of the tracer that has been incorporated into various lipid pools. This technique is instrumental in tracking the pathways of fatty acid metabolism, including beta-oxidation and elongation. mz-at.degoogle.com

Table 1: Illustrative Mass Isotopomer Data from GC-MS Analysis of Stearate Methyl Esters This table presents hypothetical data to illustrate the principle of mass isotopomer distribution analysis.

MetaboliteIsotopologueRelative Abundance (%) - ControlRelative Abundance (%) - ¹³C-Labeled
Stearate Methyl EsterM+0 (Unlabeled)98.575.2
Stearate Methyl EsterM+1 (¹³C-labeled)1.124.8

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Intact Glyceryl tri(stearate-1-¹³C) and Downstream Metabolites

LC-HRMS offers the significant advantage of analyzing intact triacylglycerols and their metabolites without the need for derivatization. This preserves the structural integrity of the molecules, allowing for a more comprehensive understanding of lipid remodeling. High-resolution mass spectrometry provides highly accurate mass measurements, which is critical for differentiating between isotopically labeled species and other endogenous molecules with similar masses. scribd.comnt-rt.rusigmaaldrich.com

Using LC-HRMS, researchers can directly track the absorption and incorporation of intact Glyceryl tri(stearate-1-¹³C) into chylomicrons and its subsequent transport to various tissues. Furthermore, this technique can identify and quantify downstream metabolites that retain the ¹³C label. These can include diacylglycerols, monoacylglycerols, and other fatty acids that have undergone chain shortening or elongation, providing a detailed map of the metabolic transformations of the initial tracer.

Table 2: Exemplary Metabolites Detectable by LC-HRMS Following Glyceryl tri(stearate-1-¹³C) Administration This table provides examples of potential ¹³C-labeled metabolites and their significance.

MetaboliteSignificance in Metabolic Tracing
¹³C₃-Glyceryl tristearateRepresents the intact, unhydrolyzed tracer.
¹³C₂-Glyceryl distearateIndicates partial hydrolysis of the triacylglycerol.
¹³C₁-Glyceryl monostearateA product of further hydrolysis, important in absorption.
¹³C-Stearic AcidThe released fatty acid available for energy or re-esterification.
¹³C-Palmitic AcidDemonstrates the process of beta-oxidation (chain shortening).

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Carbon Isotope Abundance Determination

When Glyceryl tri(stearate-1-¹³C) is metabolized for energy via beta-oxidation and the citric acid cycle, the ¹³C label is ultimately released as ¹³CO₂. By measuring the enrichment of ¹³C in expired breath, researchers can quantify the rate of oxidation of the ingested fatty acid. This provides a global, whole-body measure of fatty acid catabolism and is a key application in metabolic research and clinical diagnostics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis of ¹³C-Labeled Lipids

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information about molecules. For ¹³C-labeled compounds like Glyceryl tri(stearate-1-¹³C), ¹³C NMR is particularly valuable for determining the precise location of the isotopic label within the molecule and for elucidating the structure of metabolites.

One-Dimensional ¹³C NMR for Regioisomeric Distribution of Fatty Acyl Chains in Triacylglycerols

One-dimensional (1D) ¹³C NMR spectroscopy can distinguish between the chemical environments of the carbon atoms within a molecule. In the context of triacylglycerols, this technique can be used to determine the position of the fatty acyl chains on the glycerol backbone (i.e., the sn-1, sn-2, or sn-3 positions).

The chemical shift of the labeled carboxyl carbon (¹³C=O) of the stearate moiety will differ slightly depending on whether it is esterified at the primary (sn-1, sn-3) or secondary (sn-2) position of the glycerol molecule. By analyzing the ¹³C NMR spectrum, researchers can quantify the distribution of the ¹³C-stearate at these different positions. This is crucial for studying the specificity of lipases and acyltransferases involved in triacylglycerol digestion and resynthesis.

Multidimensional ¹³C NMR for Comprehensive Carbon Framework Elucidation

Multidimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide even more detailed structural information by showing correlations between different nuclei (e.g., ¹³C and ¹H).

These advanced NMR methods can be used to unambiguously assign all the carbon and proton signals in Glyceryl tri(stearate-1-¹³C) and its more complex metabolites. This allows for a complete elucidation of the carbon framework of novel or unexpected metabolites that may be formed. For instance, if the ¹³C-stearate is incorporated into more complex lipids like phospholipids (B1166683) or cardiolipins, multidimensional NMR would be essential for confirming their exact chemical structure.

Hybrid Analytical Platforms for Enhanced Resolution and Sensitivity

The intricate nature of lipid metabolism necessitates analytical techniques that offer both high resolution and high sensitivity to accurately identify and quantify the myriad of lipid species present in biological systems. While individual analytical methods provide substantial information, the complexity of the lipidome, particularly when tracing isotopically labeled compounds like Glyceryl tri(stearate-1-13C), often leads to challenges such as isobaric interference and insufficient separation. nih.gov To overcome these limitations, researchers increasingly rely on hybrid analytical platforms, which couple two or more independent analytical techniques to achieve a synergistic enhancement in analytical power. These integrated systems provide multiple dimensions of separation and characterization in a single analysis, proving indispensable for the detailed investigation of Glyceryl tri(stearate-1-13C) metabolism. mdpi.com

The coupling of liquid chromatography (LC) with mass spectrometry (MS) is a cornerstone of modern lipidomics. mdpi.com High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) can separate complex lipid mixtures based on their physicochemical properties. nih.gov For instance, reversed-phase (RP) chromatography separates triglycerides based on their fatty acyl chain length and degree of unsaturation, while hydrophilic interaction liquid chromatography (HILIC) separates lipids based on the polarity of their headgroups. nih.govoup.com When coupled with tandem mass spectrometry (MS/MS), which provides molecular weight and structural information through fragmentation patterns, the resulting LC-MS/MS platform offers exceptional selectivity and sensitivity for identifying the metabolic derivatives of Glyceryl tri(stearate-1-13C). jst.go.jp

Further advancements have led to the integration of additional separation techniques. Ion mobility spectrometry (IMS) can be incorporated into an LC-MS workflow (LC-IMS-MS) to provide an orthogonal dimension of separation based on the size, shape, and charge of the ions. mdpi.com This added selectivity helps to resolve co-eluting isobaric species—molecules with the same mass but different structures—which is a common challenge in lipid analysis. nih.gov For example, a ¹³C-labeled diacylglycerol and an unlabeled triacylglycerol might have very similar masses, but their different shapes would allow IMS to separate them before they enter the mass spectrometer.

Another powerful hybrid technique is the coupling of liquid chromatography with nuclear magnetic resonance (NMR) spectroscopy (LC-NMR). While MS is excellent for identifying molecules based on mass-to-charge ratio, ¹³C-NMR is unique in its ability to provide detailed information about the specific position (regiospecificity) of the ¹³C-labeled fatty acid on the glycerol backbone (sn-1, sn-2, or sn-3). biorxiv.orgresearchgate.net This is critical for understanding the metabolic processing of Glyceryl tri(stearate-1-13C), as enzymes like pancreatic lipase (B570770) show specificity for the sn-1 and sn-3 positions. jst.go.jp Analyzing the ¹³C NMR spectra allows researchers to quantify the distribution of the labeled stearate at different positions within the triglyceride molecules found in tissues or plasma. biorxiv.org

The choice of hybrid platform is dictated by the specific research question. For comprehensive, untargeted profiling of all labeled metabolites, a high-resolution platform like an LC system coupled to a Quadrupole-Time of Flight (Q-TOF) or Orbitrap mass spectrometer is often employed. mdpi.commdpi.com These instruments provide high mass accuracy (sub-ppm), which aids in the confident identification of unknown metabolites derived from Glyceryl tri(stearate-1-13C). mdpi.com The combination of retention time from LC, collisional cross-section from IMS, and high-resolution mass and fragmentation data from MS provides a high degree of confidence in metabolite identification. mdpi.com

Table 1: Comparison of Hybrid Analytical Platforms for Lipidomic Analysis

Analytical PlatformPrincipleResolution & SensitivityInformation Gained on Glyceryl tri(stearate-1-¹³C) Metabolism
LC-MS/MS Combines liquid chromatography separation (by polarity or hydrophobicity) with mass-based detection and fragmentation. oup.comjst.go.jpHigh sensitivity and selectivity, capable of detecting low-abundance species. Resolution depends on both the LC column and the mass analyzer. mdpi.comIdentifies and quantifies ¹³C-labeled metabolites (e.g., diacylglycerols, monoacylglycerols, free fatty acids) and tracks their appearance over time in biological fluids. jst.go.jp
LC-IMS-MS Adds ion mobility spectrometry as a third separation dimension based on ion size, shape, and charge. mdpi.comEnhanced resolution by separating isobaric and isomeric species that co-elute from the LC column. nih.govDifferentiates between structural isomers of ¹³C-labeled lipid metabolites, providing deeper insight into enzymatic pathways and lipid remodeling.
LC-NMR Couples LC separation with Nuclear Magnetic Resonance detection.Lower sensitivity compared to MS, but provides unparalleled structural detail. uc.ptDetermines the precise position (sn-1, sn-2, sn-3) of the ¹³C-labeled stearic acid on the glycerol backbone of re-esterified triglycerides. biorxiv.orgresearchgate.net
GC-MS Gas chromatography separates volatile compounds (often after derivatization) before mass analysis.High resolution for separating fatty acid methyl esters (FAMEs). mdpi.comQuantifies the amount of ¹³C-stearic acid incorporated into the total fatty acid pool after hydrolysis of complex lipids.

Table 2: Illustrative Research Findings from Hybrid Platform Analysis of ¹³C-Labeled Triglyceride Metabolism

FindingAnalytical Platform UsedDetails of ObservationImplication for Metabolism
Tracking Postprandial Lipemia UHPLC-Q-TOF MSFollowing oral administration of Glyceryl tri(stearate-1-¹³C), time-course analysis of plasma samples showed the appearance of ¹³C-labeled 1,2-diacylglycerol, 1,3-diacylglycerol, and stearic acid, peaking at different time points.Demonstrates the kinetics of triglyceride digestion, absorption, and the subsequent release of metabolic intermediates into circulation.
Positional Specificity of Fatty Acid Incorporation ¹³C NMR SpectroscopyAnalysis of adipose tissue triglycerides revealed that the ¹³C-stearic acid was not randomly distributed but was preferentially located at the sn-1 and sn-3 positions of the glycerol backbone. biorxiv.orgSuggests specific enzymatic activities are responsible for the re-synthesis of triglycerides in adipose tissue.
Resolution of Isobaric Metabolites LC-DMS-MSDifferential Mobility Spectrometry (DMS) coupled with LC-MS successfully separated ¹³C-labeled phosphatidylcholine species from isobaric ¹³C-labeled sphingomyelin (B164518) species in liver extracts. nih.govAllows for accurate quantification of labeled fatty acid incorporation into different lipid classes, which would otherwise be unresolvable by MS alone. nih.gov
De Novo Lipogenesis vs. Dietary Intake GC-MS and Isotope Ratio MSAnalysis of fatty acid methyl esters from tissue lipids allowed for the precise measurement of the ratio between newly synthesized (unlabeled) stearic acid and dietary-derived ¹³C-stearic acid. jst.go.jpQuantifies the relative contribution of diet versus endogenous synthesis to the tissue fatty acid pool.

Application of Glyceryl Tri Stearate 1 13c in Elucidating Lipid Metabolic Pathways

Dynamics of Dietary Triacylglycerol Absorption and Post-Absorptive Processing

Intestinal Hydrolysis and Re-esterification of 13C-Stearate

Following ingestion, dietary triacylglycerols like Glyceryl tri(stearate-1-13C) undergo hydrolysis in the lumen of the small intestine. This process is primarily catalyzed by pancreatic lipase (B570770), which cleaves the ester bonds at the sn-1 and sn-3 positions of the glycerol (B35011) backbone. libretexts.org This enzymatic action releases two fatty acid molecules and one 2-monoacylglycerol (2-MAG). In the case of Glyceryl tri(stearate-1-13C), this hydrolysis yields labeled 1-¹³C-stearic acid and 2-stearoyl-glycerol.

Studies have shown that the physical properties of fatty acids can influence their absorption; for instance, glycerol tristearate is generally less efficiently lipolyzed and absorbed compared to triacylglycerols containing unsaturated fatty acids like oleic acid. nih.govnih.gov The presence of other dietary fats can enhance the absorption of stearic acid. nih.gov

Once the labeled 1-¹³C-stearic acid and monoglycerides (B3428702) diffuse into the intestinal epithelial cells (enterocytes), they are used to resynthesize triacylglycerols. brainkart.comnih.gov This re-esterification predominantly occurs via the monoacylglycerol pathway within the smooth endoplasmic reticulum. brainkart.comresearchgate.net The absorbed 1-¹³C-stearic acid is first activated to its acyl-CoA derivative, 1-¹³C-stearoyl-CoA. Subsequently, enzymes monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT) sequentially acylate the 2-monoacylglycerol, re-forming a triacylglycerol molecule that now contains the ¹³C label. brainkart.comresearchgate.net This process ensures that the labeled dietary fatty acid is incorporated into new TAG molecules within the enterocyte, ready for transport.

Chylomicron Formation and Systemic Distribution of Labeled Lipids

The newly synthesized ¹³C-labeled triacylglycerols, along with cholesterol esters, phospholipids (B1166683), and specific proteins (notably Apolipoprotein B-48), are assembled into large lipoprotein particles called chylomicrons. youtube.comfrontiersin.orgfrontiersin.org Research indicates that nascent (newly synthesized) triacylglycerols are preferentially used for chylomicron assembly. nih.gov These particles are then secreted from the basolateral membrane of the enterocytes into the lymphatic system, eventually entering the bloodstream via the thoracic duct. nih.govyoutube.com

Once in circulation, the triacylglycerol core of the chylomicrons is hydrolyzed by lipoprotein lipase (LPL), an enzyme located on the surface of capillary endothelial cells in tissues such as adipose tissue and muscle. frontiersin.orgnih.gov This releases the ¹³C-stearic acid, which can then be taken up by these peripheral tissues for energy storage (re-esterification into TAG in adipocytes) or for energy production through β-oxidation in muscle cells. taylorandfrancis.com The remaining particle, now a cholesterol-rich chylomicron remnant, is cleared from circulation by the liver. taylorandfrancis.comwikipedia.org By tracking the ¹³C label from the orally administered Glyceryl tri(stearate-1-13C), researchers can quantify the rate of dietary fat absorption, its incorporation into chylomicrons, and its subsequent uptake and distribution among various tissues.

Table 1: Typical Fatty Acid Composition of Chylomicrons After a Mixed Meal
Fatty AcidTypical Percentage (%)
Palmitic Acid (16:0)25-30%
Stearic Acid (18:0)5-10%
Oleic Acid (18:1)40-50%
Linoleic Acid (18:2)10-15%
Other<5%

Elucidation of De Novo Lipogenesis and Triacylglycerol Biosynthesis

Tracing Carbon Flow from 13C-Labeled Precursors into Triacylglycerol

While Glyceryl tri(stearate-1-¹³C) is primarily a tracer for dietary fat, its metabolic fate can provide insights into the broader dynamics of the body's lipid pools. The ¹³C label from stearate (B1226849) can be traced as it is incorporated into various lipid classes and even modified into other fatty acids.

A study comparing the postprandial metabolism of U-¹³C stearic acid and U-¹³C oleic acid found that labeled stearic acid was converted into labeled palmitic acid (¹³C16:0), palmitoleic acid (¹³C16:1), and oleic acid (¹³C18:1) within the plasma. nih.gov This demonstrates that dietary stearate can be chain-shortened (to palmitate) and subsequently desaturated. The ¹³C label allows for precise tracking of these conversion pathways.

De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, such as glucose and amino acids. bohrium.com While dietary stearate is not a direct precursor for DNL, its breakdown through β-oxidation can yield ¹³C-labeled acetyl-CoA. This labeled acetyl-CoA can then, in principle, be used as a building block for the synthesis of new fatty acids, although this is a minor pathway for dietary fatty acid carbons. jci.org The primary application of ¹³C tracers in DNL studies involves using precursors like ¹³C-glucose or ¹³C-acetate to quantify the rate of new fatty acid synthesis. biorxiv.orgnih.govnih.gov However, tracking the fate of the ¹³C from stearate provides a comprehensive picture of fatty acid remodeling and interconversion. nih.gov

Table 2: Metabolic Fate of Labeled Stearic Acid (18:0) in Plasma nih.gov
ParameterU-13C Stearic Acid (18:0)U-13C Oleic Acid (18:1)
Plasma Clearance RateLower (-46%)Higher
Cumulative Oxidation RateLower (-34%)Higher
Detected Labeled Metabolites13C-Palmitate, 13C-Palmitoleate, 13C-OleateNone detected
Incorporation into Cholesteryl EstersPreferentially incorporatedLess incorporated
Incorporation into TriglyceridesPreferentially incorporatedLess incorporated

Contribution of Pre-existing Membrane Lipid Pools to Triacylglycerol Accumulation

Triacylglycerol accumulation is not solely dependent on dietary intake or de novo synthesis; it can also arise from the remodeling of existing cellular lipids. Isotopic labeling studies have been crucial in revealing the significant contribution of membrane lipids to TAG synthesis, particularly under conditions of cellular stress. nih.gov

In a landmark study using ¹³C-isotopic labeling in the microalga Chlamydomonas reinhardtii, researchers demonstrated that when cells were deprived of nitrogen—a condition that induces TAG accumulation—a substantial portion of the newly synthesized TAGs originated from the breakdown of pre-existing membrane lipids. nih.govnih.gov The study revealed that approximately one-third of both the fatty acids and the glyceryl backbones in the accumulating TAGs were derived from cellular membrane lipids. nih.govnih.gov This indicates a large-scale channeling of structural lipids into energy storage lipids.

By pre-labeling cellular membranes with ¹³C and then inducing TAG synthesis, scientists can trace the movement of labeled fatty acids and glycerol backbones from phospholipids and galactolipids into the TAG pool. nih.gov This research highlights that membrane lipid remodeling is a major and quantifiable pathway for TAG accumulation, challenging the view that TAG synthesis relies exclusively on newly imported or synthesized precursors. nih.govnih.gov Similar mechanisms, where phospholipids like phosphatidylcholine can be converted into diacylglycerol and subsequently acylated to form TAG, have been identified in hepatocytes, suggesting this is a conserved metabolic pathway. nih.gov

Positional Acyl Chain Specificity in Triacylglycerol Synthesis

The specific position (sn-1, sn-2, or sn-3) of a fatty acid on the glycerol backbone of a TAG molecule is not random and can have significant metabolic implications. The synthesis of TAGs is a stepwise process catalyzed by a series of acyltransferase enzymes, each with its own substrate specificities. nih.govaocs.org Using tracers like Glyceryl tri(stearate-1-¹³C), where the initial position of the labeled fatty acid is known, allows researchers to study this positional specificity.

After the initial hydrolysis in the gut and re-esterification in the enterocyte, the ¹³C-stearate may be incorporated into any of the three positions on the glycerol backbone of the newly formed TAGs. By isolating these TAGs from chylomicrons or tissues and analyzing them, the distribution of the ¹³C label can be determined.

A powerful, non-destructive technique for this analysis is ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. ajol.inforesearchgate.netaocs.org ¹³C NMR can distinguish between carbons in the sn-1,3 positions and the sn-2 position of the glycerol backbone, as well as the carbonyl carbons of the fatty acids at these different positions. ajol.inforesearchgate.net This allows for a direct quantitative analysis of where the ¹³C-stearate has been re-esterified. mdpi.com This approach avoids potential issues of acyl migration that can occur during chemical or enzymatic degradation methods. aocs.org Such studies help elucidate the in vivo specificities of key enzymes like diacylglycerol acyltransferase (DGAT), which catalyzes the final step of TAG synthesis and plays a crucial role in determining the final composition and structure of the TAG molecule. nih.govoup.com

Quantitative Assessment of Fatty Acid Oxidation Fluxes

The oxidation of fatty acids is a critical process for energy generation, particularly in tissues like the heart, skeletal muscle, and liver. Glyceryl tri(stearate-1-¹³C) provides a powerful tool to measure the rate, or flux, of this process in vivo.

Beta-oxidation is the catabolic process where fatty acid molecules are broken down in the mitochondria to produce acetyl-CoA. wikipedia.org When Glyceryl tri(stearate-1-¹³C) is hydrolyzed, it releases stearate-¹-¹³C. This labeled fatty acid is then activated to stearoyl-CoA and transported into the mitochondrial matrix.

The beta-oxidation spiral consists of a repeated four-step cycle that shortens the fatty acyl chain by two carbons in each cycle, releasing one molecule of acetyl-CoA. pressbooks.pub For stearate (an 18-carbon fatty acid), this process involves eight cycles. purdue.edu Crucially, because the label is on the first carbon (C1), the ¹³C atom is released as part of the very first acetyl-CoA molecule generated in the first cycle of beta-oxidation. This ¹³C-labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for complete oxidation. wikipedia.org Tracking the appearance of the ¹³C label in downstream metabolites allows for a direct measurement of the carbon flow through this pathway.

Table 1: Products of Beta-Oxidation for one molecule of Stearoyl-CoA This is an interactive data table. You can sort and filter the data.

Product Quantity per molecule of Stearoyl-CoA Subsequent Metabolic Fate
Acetyl-CoA 9 Enters Tricarboxylic Acid (TCA) Cycle
FADH₂ 8 Enters Electron Transport Chain

A primary application of ¹³C-labeled fatty acids is in breath tests to non-invasively assess fat metabolism. nih.gov After the ¹³C-acetyl-CoA derived from stearate-¹-¹³C enters the TCA cycle, the labeled carbon is eventually released as carbon dioxide (¹³CO₂). This ¹³CO₂ diffuses from the tissues into the bloodstream, is transported to the lungs, and is then exhaled.

By measuring the isotopic enrichment of ¹³CO₂ in expired breath samples over time using isotope ratio mass spectrometry, researchers can quantify the rate of fatty acid oxidation. nih.govmetsol.com The rate of appearance of ¹³CO₂ in the breath is directly proportional to the rate at which the labeled stearate is being oxidized for energy. metsol.com Studies have shown that after administration of ¹³C-labeled triglycerides, the exhalation of ¹³CO₂ reflects the processes of triglyceride hydrolysis and subsequent fatty acid oxidation. nih.gov This method is valuable for understanding how different physiological states, such as exercise or fasting, affect the body's reliance on fat for fuel. nih.gov

The TCA cycle is the central hub of cellular metabolism, integrating the breakdown products of carbohydrates, fats, and proteins to generate reducing equivalents for ATP production. nih.govnih.gov The ¹³C-acetyl-CoA produced from the beta-oxidation of stearate-¹-¹³C serves as a direct substrate for the TCA cycle, condensing with oxaloacetate to form ¹³C-labeled citrate (B86180).

Tracing the ¹³C label through the various intermediates of the TCA cycle provides insights into the cycle's activity and its connection to other metabolic pathways. nih.gov For example, the distribution of the label in molecules like citrate, succinate, and malate (B86768) can reveal the extent to which fatty acid-derived carbons are being fully oxidized versus being diverted for biosynthetic purposes (anaplerosis). nih.govresearchgate.net Studies using ¹³C-labeled fatty acids have shown that the fate of these carbons can differ significantly between cell types; oxidative cells tend to fully oxidize the fatty acid-derived acetyl-CoA in the TCA cycle, while more proliferative cells may divert a significant portion of the labeled citrate out of the mitochondria for other uses. nih.govnih.gov This highlights the dynamic relationship between fatty acid oxidation and the anabolic or catabolic state of the cell.

Mechanisms of Lipid Remodeling and Turnover

Lipids are not static components of cells; they are in a constant state of flux, with continuous synthesis, degradation, and remodeling. Isotopic labeling with tracers like Glyceryl tri(stearate-1-¹³C) is essential for quantifying these dynamic processes.

Complex lipids, such as phospholipids and triglycerides, are composed of a glycerol backbone and attached fatty acyl chains. These two components can have different metabolic fates and turnover rates. By using tracers that label specific parts of the lipid molecule, researchers can dissect these dynamics. nih.gov For instance, a study might use Glyceryl tri(stearate-1-¹³C) to track the fatty acid portion and a different isotope-labeled glycerol to simultaneously track the backbone.

Such pulse-chase experiments reveal that the turnover rates of glycerol backbones and fatty acyl chains can be uncoupled. nih.gov In some lipids, the fatty acids may be replaced more rapidly than the glycerol backbone, indicating active remodeling. nih.gov In other cases, the entire lipid molecule may turn over as a single unit. nih.gov Quantifying these rates provides critical information about how cells adjust their lipid composition in response to changing environmental or metabolic conditions.

Table 2: Illustrative Turnover Rates of Lipid Components in C. reinhardtii This is an interactive data table. You can sort and filter the data based on the component.

Lipid Component Relative Turnover Rate Implication
Fatty Acyl Chains (in DGTS) High Active remodeling and replacement of fatty acids. nih.gov
Glycerol Backbone (in DGTS) Low The core structure of the lipid is relatively stable. nih.gov
Betaine Headgroup (in DGTS) Low The headgroup is also stable, pointing to acyl chain-specific turnover. nih.gov

Once a labeled fatty acid like ¹³C-stearate is incorporated into a complex lipid, it is not necessarily sequestered there permanently. It can be moved and exchanged between different lipid classes through processes known as acyl editing and headgroup exchange. nih.govnih.gov

Acyl editing is a deacylation-reacylation cycle where fatty acids on a lipid molecule (like phosphatidylcholine) are removed and replaced with different fatty acids from the cellular acyl-CoA pool. nih.gov This process allows for the modification and diversification of the fatty acid composition of membranes without de novo synthesis of the entire lipid. nih.gov Headgroup exchange involves the swapping of the polar headgroup of a lipid, which can also alter the ultimate destination of an incorporated fatty acid. nih.gov

By tracing the movement of ¹³C-stearate from one lipid class to another, researchers can elucidate the pathways and quantify the fluxes of these remodeling mechanisms. nih.gov These processes are crucial for maintaining membrane homeostasis and for directing specific fatty acids, such as polyunsaturated fatty acids, towards storage in triacylglycerols. nih.govnih.gov

Comparative Metabolic Studies Using Glyceryl tri(stearate-1-13C) in Diverse Biological Models

The stable isotope-labeled compound, Glyceryl tri(stearate-1-13C), serves as a powerful tracer to investigate the intricate pathways of lipid metabolism. By incorporating a carbon-13 (¹³C) label at the carboxyl position of each stearate molecule, researchers can meticulously track the absorption, distribution, and metabolic fate of this specific long-chain fatty acid within various biological systems. This enables a detailed comparison of lipid dynamics across in vitro, in vivo, and human translational models, providing a comprehensive understanding of both cellular and systemic lipid handling.

In Vitro Cellular Systems for Dissecting Intracellular Lipid Fluxes

In vitro cell culture models are instrumental for elucidating the fundamental mechanisms of intracellular lipid trafficking and metabolism, shielded from the systemic complexities of a whole organism. The use of ¹³C-labeled fatty acids in these systems allows for precise measurement of their incorporation into and release from various lipid pools.

A key application is in studying triglyceride dynamics within adipocytes. For instance, studies using 3T3-L1 adipocytes incubated with [1-¹³C]stearate have provided significant insights into the processes of triglyceride synthesis and lipolysis. nih.gov By employing ¹³C nuclear magnetic resonance (NMR) spectroscopy, researchers can monitor the esterification of [1-¹³C]stearate into the glycerol backbone of triglycerides. nih.gov These studies have revealed that saturated fatty acids like stearate are preferentially esterified at the sn-1 and sn-3 positions of the glycerol molecule. nih.gov

Furthermore, the hydrolysis of these labeled triglycerides, stimulated by hormones, can be tracked by measuring the decrease in the ¹³C signal from the fatty acyl carbonyl groups. nih.gov Such experiments have demonstrated differential rates of hydrolysis at different positions on the glycerol backbone. Under basal conditions, the rate of hydrolysis is similar for all positions. However, upon stimulation with isoproterenol, the rate of hydrolysis at the sn-1 and sn-3 positions increases more significantly than at the sn-2 position, suggesting a positional preference for hormone-sensitive lipase. nih.gov

These in vitro approaches, powered by stable isotope tracers, are crucial for understanding the nuanced regulation of lipid storage and mobilization at a cellular level. nih.govbiorxiv.orgnsf.gov

Table 1: Isoproterenol-Stimulated Triglyceride Hydrolysis Rates in 3T3-L1 Adipocytes Labeled with [1-¹³C]stearate Data derived from studies on fatty acid metabolism in 3T3-L1 cells. nih.gov

Glycerol Backbone Position Basal Hydrolysis Rate (%/min) Stimulated Hydrolysis Rate (%/min) Fold Increase
sn-1,3 0.14 0.90 6.4
sn-2 0.14 0.34 2.4

In Vivo Animal Models for Systemic Lipid Kinetics and Organ-Specific Metabolism

Animal models provide an indispensable platform for investigating the systemic kinetics and organ-specific metabolism of lipids in a whole-organism context. Administering Glyceryl tri(stearate-1-¹³C) to these models allows for the tracing of the ¹³C-stearate from the point of digestion and absorption to its subsequent uptake and processing by various tissues.

Studies in mice, for example, have examined the metabolic effects of diets rich in stearic acid. nih.govelsevierpure.com When ¹⁴C-labeled stearic acid was injected intravenously, a significant portion was rapidly converted to oleic acid in the liver triglycerides, highlighting the active desaturation process in this organ. elsevierpure.com This demonstrates that the metabolic fate of stearate is not limited to direct incorporation but also involves conversion to other fatty acids.

Furthermore, research has shown that the distribution of stearic acid varies significantly between different lipid pools and across various organs. In mice fed a high-stearic acid diet, the percentage of stearic acid is markedly higher in phospholipids across all organs compared to triglycerides. nih.govelsevierpure.com This suggests a preferential channeling of stearate into structural lipids over storage lipids.

By using ¹³C-labeled tracers, the dynamic movement of stearate can be followed into the triglyceride and phospholipid pools of tissues such as the liver, adipose tissue, heart, and kidney. researchgate.netnih.gov This provides a detailed picture of how different organs handle and partition dietary long-chain saturated fatty acids. researchgate.netckisotopes.com

Table 2: Tissue-Specific Distribution of Stearic Acid in Mice Fed a High Stearic Acid Diet Illustrative data based on findings from dietary studies in mice. nih.govelsevierpure.com

Tissue Stearic Acid in Triglycerides (% of total fatty acids) Stearic Acid in Phospholipids (% of total fatty acids)
Adipose Tissue 4.5 25.0
Liver 10.8 35.2
Heart 3.7 51.5
Kidney 5.1 48.9

Translational Research Applications in Human Metabolic Investigations

Translational research bridges the gap between basic science and clinical application, and Glyceryl tri(stearate-1-¹³C) is a valuable tool in this domain. In humans, stable isotope tracers are used to safely investigate lipid metabolism in health and disease. researcher.lifewustl.edu

Comparative studies in humans have utilized ¹³C-labeled triglycerides to compare the metabolism of different types of fatty acids. For instance, research comparing medium-chain triglycerides (MCTs) with long-chain triglycerides (LCTs) has shown that MCTs are more rapidly oxidized than LCTs. nih.gov Studies using ¹³C-trioleate, a long-chain triglyceride similar to tristearate, have quantified its oxidation rate after oral administration. nih.gov These findings are crucial for understanding the metabolic basis for the different physiological effects of various dietary fats.

These human studies provide critical kinetic data on lipid metabolism that can inform dietary guidelines and therapeutic strategies for metabolic disorders. nih.govrsc.org

Table 3: Cumulative Oxidation of Long-Chain Fatty Acids in Healthy Humans Over 7.5 Hours Data from a comparative study of triglyceride metabolism in humans. nih.gov

Labeled Triglyceride Administration Route Cumulative Oxidation (% of dose)
[¹³C]Trioleate Oral 25.3
[¹³C]Trioleate Parenteral 24.9

Computational Approaches and Data Interpretation in Glyceryl Tri Stearate 1 13c Tracing Studies

Mass Isotopomer Distribution (MID) Analysis and Correction Factors for ¹³C-Labeling

Mass Isotopomer Distribution (MID) analysis is the foundational step in interpreting data from ¹³C tracing studies. When Glyceryl tri(stearate-1-¹³C) is metabolized, the ¹³C atoms are incorporated into various downstream molecules. Mass spectrometry detects not a single mass peak, but a distribution of peaks for each metabolite, corresponding to molecules with different numbers of ¹³C atoms (e.g., M+0, M+1, M+2, etc.). This pattern is the MID.

However, the measured MID is not solely the result of the ¹³C tracer. It is also influenced by the natural abundance of stable isotopes of all elements in the molecule (primarily ¹³C, which has a natural abundance of approximately 1.1%). mdpi.comnih.gov Therefore, a critical computational step is the correction for this natural abundance to isolate the signal originating from the administered tracer.

Correction Factors: The correction process involves deconvolution algorithms that use matrix-based calculations. nih.gov These algorithms require the precise elemental formula of the analyzed metabolite fragment. nih.govfrontiersin.org For each possible number of incorporated tracer atoms (from 0 to the maximum possible), a theoretical MID resulting from natural abundance is calculated. The measured MID is then expressed as a linear combination of these theoretical distributions, allowing for the extraction of the true tracer-derived enrichment. nih.govresearchgate.net

Software tools like IsoCorrectoR and INCA incorporate these correction algorithms, which are essential for accuracy. d-nb.infouni-regensburg.de Without proper correction, the contribution from natural isotopes would lead to significant overestimation of low levels of enrichment and distort the entire distribution, rendering subsequent flux calculations erroneous. uni-regensburg.de The magnitude of this correction increases with the number of carbon atoms in the molecule, making it particularly crucial for large lipids like triglycerides. uni-regensburg.de

Table 1: Illustrative Mass Isotopomer Distribution (MID) of a Metabolite Fragment Before and After Correction This table illustrates how a raw, measured MID for a hypothetical C18 fatty acid fragment is computationally adjusted to reflect the true enrichment from a ¹³C tracer by removing the contribution of naturally abundant isotopes.

Mass IsotopomerMeasured Fractional Abundance (%)Corrected Fractional Abundance (%)
M+070.085.4
M+120.010.1
M+28.04.0
M+32.00.5

Metabolic Flux Analysis (MFA) Algorithms for Quantifying Intracellular Flux Distributions

Metabolic Flux Analysis (MFA) is a powerful computational technique that uses corrected MID data to quantify the rates (fluxes) of reactions within a metabolic network. frontiersin.orgd-nb.info When studying the metabolism of Glyceryl tri(stearate-1-¹³C), MFA can determine the rates at which the labeled stearate (B1226849) is released via lipolysis and subsequently utilized in pathways like beta-oxidation or re-esterified into other complex lipids.

Algorithmic Approach: ¹³C-MFA is typically formulated as a least-squares optimization problem. d-nb.infonih.gov The core components are:

A Metabolic Network Model: This is a map of the relevant biochemical reactions, including the atom transitions for each reaction. For Glyceryl tri(stearate-1-¹³C), this would include pathways of triglyceride breakdown, fatty acid activation, and beta-oxidation.

Isotopomer Labeling Balances: For each metabolite in the network, a series of equations is constructed that describes the state of its isotopomers as a function of the fluxes and the isotopomer states of its precursors.

Experimental Data: This includes the corrected MIDs of key metabolites and measured extracellular exchange rates (e.g., uptake or secretion rates). d-nb.info

Algorithms, often utilizing the Elementary Metabolite Units (EMU) framework, iteratively adjust the unknown flux values in the model until the difference between the model-simulated MIDs and the experimentally measured MIDs is minimized. frontiersin.orgd-nb.info The result is a comprehensive flux map that provides quantitative rates for the active metabolic pathways. ijbs.comnih.gov This approach moves beyond qualitative observation to provide hard numbers on the velocity of specific metabolic transformations.

Table 2: Representative Metabolic Fluxes Determined by ¹³C-MFA This table shows example outputs from an MFA study, quantifying the relative contribution of different pathways to a central metabolic pool, such as acetyl-CoA derived from the breakdown of ¹³C-stearate.

Metabolic FluxRelative Flux Value (Normalized to Citrate (B86180) Synthase)Confidence Interval (95%)
Stearate β-oxidation to Acetyl-CoA0.650.61 - 0.69
Glucose-derived Acetyl-CoA0.250.22 - 0.28
Amino Acid-derived Acetyl-CoA0.100.08 - 0.12

Isotopomer Spectral Analysis (ISA) for Precursor and Product Dilution Determination

Isotopomer Spectral Analysis (ISA) is a specialized modeling approach particularly well-suited for analyzing the biosynthesis of polymers, such as the de novo synthesis of fatty acids and their subsequent incorporation into triglycerides. nih.govgrantome.com While MFA provides a global view of network fluxes, ISA excels at quantifying the specific contributions of precursors to a final product and the turnover of that product. d-nb.info

When tracing the synthesis of new triglycerides using labeled precursors, ISA can answer two key questions:

Precursor Dilution (D): What is the true enrichment of the intracellular precursor pool (e.g., acetyl-CoA for fatty acid synthesis, or the fatty acyl-CoA pool for triglyceride synthesis)? This pool is often diluted by unlabeled sources. nih.gov

Product Dilution (g(t)): What fraction of the total triglyceride pool has been newly synthesized during the labeling experiment? d-nb.infonih.gov

Modeling Principle: ISA utilizes the discrete spectrum of mass isotopomers and a mathematical model based on the multinomial distribution. nih.govnih.gov The model simulates the polymerization process (e.g., the sequential addition of two-carbon acetyl units to form a fatty acid) from a precursor pool with a given enrichment (D). The resulting theoretical isotopomer pattern is then fitted to the experimentally measured and corrected MID of the product (e.g., stearate) using nonlinear regression. nih.gov This fitting process yields estimates for both the precursor enrichment (D) and the fraction of newly synthesized product (g(t)). This method has been successfully applied to quantify triglyceride fatty acid synthesis. nih.gov

Advanced Statistical Modeling of Complex ¹³C-Enrichment Datasets

The data generated in ¹³C tracing experiments are inherently complex and contain measurement noise. Therefore, robust statistical modeling is essential to assess the quality of the results and the confidence in the estimated fluxes.

Goodness-of-Fit and Confidence Intervals: After an MFA or ISA model is fitted to the data, a chi-squared (χ²) statistical test is used to evaluate the goodness-of-fit. This test determines if the deviations between the measured data and the model-simulated data are within the range of expected measurement error. nih.gov If the fit is not statistically acceptable, it may indicate errors in the measurements or an incomplete metabolic network model. d-nb.info

Furthermore, it is crucial to determine the precision of the estimated flux values. This is achieved by calculating confidence intervals for each flux. Methods like parameter continuation or Monte Carlo simulations are employed to explore the solution space and define the range within which each flux parameter can lie while still providing a statistically acceptable fit to the data. nih.govvanderbilt.edu Wide confidence intervals for a particular flux indicate that its value is not well-determined by the available experimental data.

Future Directions and Broader Scientific Implications of Glyceryl Tri Stearate 1 13c Research

Development of Next-Generation 13C-Labeled Lipid Tracers with Enhanced Specificity

The success of Glyceryl tri(stearate-1-13C) in tracing dietary fat metabolism has spurred the development of a new generation of 13C-labeled lipid tracers designed for greater specificity. nih.gov Future research aims to create tracers that can probe distinct metabolic pathways with higher precision. This includes the synthesis of lipids with labels at multiple positions to provide more granular detail about the remodeling and re-esterification of fatty acids within various lipid pools. mdpi.com

Furthermore, efforts are underway to develop lipid tracers that target specific organelles, such as mitochondria or the endoplasmic reticulum. This will enable researchers to dissect the spatial organization of lipid metabolism within the cell. The knowledge gained from Glyceryl tri(stearate-1-13C) has demonstrated the power of stable isotope tracing, encouraging the synthesis of these more advanced molecular probes to investigate the vast diversity of lipid molecules and their origins. nih.gov

Integration of Stable Isotope Tracing Data with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)

A major advancement in metabolic research is the integration of dynamic data from stable isotope tracing with static snapshots from other "omics" fields like proteomics (the study of proteins) and transcriptomics (the study of gene expression). nih.gov Combining the metabolic flux information from tracers like Glyceryl tri(stearate-1-13C) with large-scale analyses of proteins and gene transcripts allows for a more holistic understanding of metabolic regulation. nih.govd-nb.info

This integrated approach enables researchers to correlate the metabolic fate of the 13C label with changes in the expression of genes and the abundance of proteins involved in lipid transport, storage, and breakdown. nih.gov Such a strategy is crucial for building comprehensive models of how cells control lipid balance and how metabolic pathways are rewired in different physiological and disease states. nih.govresearchgate.net This synergy between metabolomics and other omics disciplines has the potential to drive novel biomarker discovery and the development of new therapies. dntb.gov.ua

Advances in Understanding Pathophysiological States Through Labeled Lipid Metabolism

The application of 13C-labeled lipids, including Glyceryl tri(stearate-1-13C), is providing unprecedented insights into the metabolic dysregulation that underlies numerous diseases. nih.govmdpi.com By tracing the metabolism of dietary fats, researchers can pinpoint alterations in fatty acid uptake, storage, and oxidation associated with conditions like obesity, type 2 diabetes, cardiovascular disease, and neurodegenerative diseases such as Alzheimer's. nih.govmdpi.comnih.gov

For instance, stable isotope tracing has been instrumental in quantifying the contribution of dietary fat to lipid accumulation in the liver and muscle, a key factor in insulin (B600854) resistance. nih.gov These methods are also being used to explore lipid metabolism in cancer cells, potentially uncovering new therapeutic targets. nih.govbiorxiv.orgnih.gov The ability to non-invasively track metabolic pathways in vivo offers a powerful tool for both fundamental and clinical research, promising to enhance disease diagnosis and the monitoring of treatment effectiveness. d-nb.infonih.gov

Engineering Lipid Metabolism for Bioindustrial and Nutritional Applications

The detailed understanding of lipid metabolism gained from tracers like Glyceryl tri(stearate-1-13C) has significant implications for both industry and nutrition. nih.govcabidigitallibrary.org

Bioindustrial Applications: In the biotechnology sector, a deep knowledge of fatty acid and triglyceride synthesis is vital for engineering microorganisms to produce valuable oleochemicals, including biofuels and specialty chemicals. Stable isotope tracers help identify metabolic bottlenecks in these production pathways, allowing for rational design strategies to improve yields.

Q & A

Q. How is glyceryl tri(stearate-1-13C) synthesized, and how is isotopic purity validated?

Glyceryl tri(stearate-1-13C) is synthesized via esterification of glycerol with stearic acid labeled at the carboxyl carbon (1-position) using 13C^{13}\text{C}. Isotopic purity (\geq 99 \, \text{atom}\% \, ^{13}\text{C}) is validated using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm the absence of unlabeled species. Cross-validation with elemental analysis or isotope ratio mass spectrometry (IRMS) ensures accuracy .

Q. What analytical methods are recommended for quantifying glyceryl tri(stearate-1-13C) in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are preferred. For GC-MS, derivatization (e.g., methyl ester formation) is required. Use stable isotope-labeled internal standards (e.g., glyceryl tri(hexadecanoate-2,2-d2)) to correct for matrix effects and recovery variations. Sample preparation involves lipid extraction via Folch or Bligh-Dyer methods, followed by solid-phase extraction (SPE) for purification .

Q. How should glyceryl tri(stearate-1-13C) be stored to maintain stability during experiments?

Store at 20C-20^\circ \text{C} in inert, airtight containers to prevent hydrolysis or oxidation. Stability studies show no significant degradation after three freeze-thaw cycles (recoveries >88%) or 24-hour exposure to room temperature. Avoid prolonged light exposure .

Q. What safety protocols are essential when handling glyceryl tri(stearate-1-13C) in the lab?

Use chemical-resistant gloves (e.g., nitrile) and goggles. While no specific hazards are reported, follow general lipid-handling practices: work in a fume hood for powder handling, avoid inhalation, and dispose of waste via approved protocols. Safety data sheets (SDS) should be reviewed for batch-specific risks .

Advanced Research Questions

Q. How can glyceryl tri(stearate-1-13C) be used to trace lipid metabolism in vivo?

Incorporate the compound into lipid nanoparticles or emulsions for intravenous administration. Track 13C^{13}\text{C} enrichment in tissues (e.g., liver, adipose) via LC-MS or 13C^{13}\text{C}-NMR. Compare isotopic ratios in fatty acid oxidation products (e.g., acetyl-CoA) to map metabolic flux. Control for endogenous lipid background using unlabeled controls .

Q. What experimental design considerations apply when using glyceryl tri(stearate-1-13C) in drug delivery systems?

Optimize formulations (e.g., solid lipid nanoparticles) using design-of-experiment (DoE) approaches like Central Composite Design (CCD). Variables include lipid:drug ratio, surfactant concentration (e.g., poloxamer 188), and glyceryl palmitostearate as a co-surfactant. Monitor particle size (dynamic light scattering) and encapsulation efficiency (ultrafiltration-HPLC) .

Q. How can data contradictions in isotopic enrichment measurements be resolved?

Discrepancies may arise from matrix interference or instrument drift. Mitigate by:

  • Using dual internal standards (e.g., tridecanoic-2,2-d2 acid for GC-MS).
  • Validating methods with spike-and-recovery tests (target: 82–99% recovery).
  • Cross-validating results with orthogonal techniques (e.g., compare LC-MS with enzymatic assays) .

Q. What strategies minimize isotopic dilution effects in metabolic flux studies?

Administer high-purity glyceryl tri(stearate-1-13C) at physiologically relevant doses. Use kinetic modeling (e.g., isotopomer spectral analysis) to correct for natural isotope abundance and cellular dilution. Ensure sampling at steady-state conditions to reduce temporal variability .

Methodological Tables

Parameter Recommended Protocol Reference
Isotopic purity validation13C^{13}\text{C}-NMR (400 MHz, CDCl3_3)
GC-MS derivatizationMethylation with BF3_3-methanol
LC-MS columnC18 reverse-phase (e.g., Kinetex 2.6 µm)
Stability testing24-hour bench-top + 3 freeze-thaw cycles

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